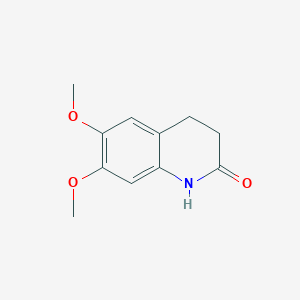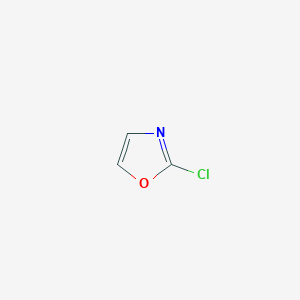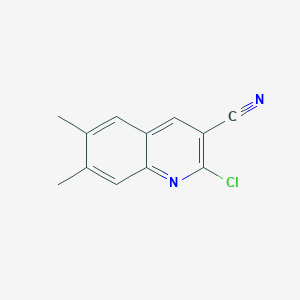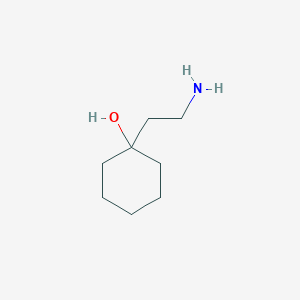
3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE is an organic compound that belongs to the class of amines. It is a derivative of cyclohexylamine, where the cyclohexyl ring is substituted with a methyl group at the 3-position and a propylamine group. This compound is typically found in its hydrochloride salt form, which enhances its solubility in water and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE can be achieved through several methods. One common approach involves the alkylation of 3-methylcyclohexylamine with propyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the propyl halide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often carried out in the presence of a metal catalyst such as palladium or nickel, under high pressure and temperature conditions. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Halogenated compounds like alkyl halides or acyl halides are often used as electrophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In enzymatic reactions, the compound can act as a substrate or inhibitor, affecting the activity of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler analogue without the methyl and propyl substitutions.
3-Methylcyclohexylamine: Lacks the propylamine group.
Propylamine: Lacks the cyclohexyl and methyl groups.
Uniqueness
3-METHYL-N-PROPYLCYCLOHEXANAMINE HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the cyclohexyl and propylamine groups allows for unique interactions and reactivity compared to its simpler analogues.
Properties
IUPAC Name |
3-methyl-N-propylcyclohexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N.ClH/c1-3-7-11-10-6-4-5-9(2)8-10;/h9-11H,3-8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPMTBJTGOQTGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCC(C1)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586398 |
Source


|
| Record name | 3-Methyl-N-propylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051919-32-4 |
Source


|
| Record name | Cyclohexanamine, 3-methyl-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-N-propylcyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
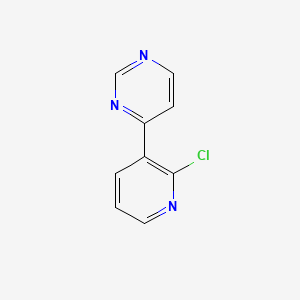

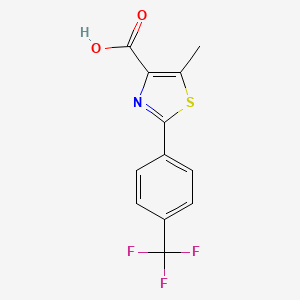
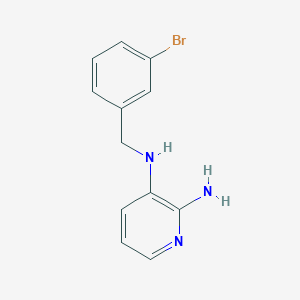

![(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317303.png)
![(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317304.png)
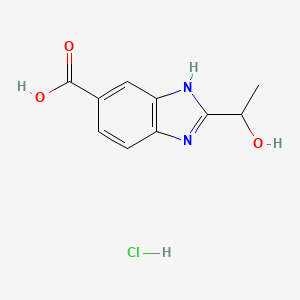
![3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1317308.png)
